4-Methyl-9-oxobicyclo[3.3.1]nonan-2-yl acetate
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Overview
Description
4-Methyl-9-oxobicyclo[3.3.1]nonan-2-yl acetate is a chemical compound with a unique bicyclic structure. It is characterized by the presence of a methyl group, a ketone group, and an acetate ester. This compound is of interest in various fields of chemistry due to its distinctive structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-9-oxobicyclo[3.3.1]nonan-2-yl acetate typically involves multiple steps. One common method starts with the preparation of the bicyclo[3.3.1]nonane core, which can be achieved through Diels-Alder reactions involving cyclopentadiene and suitable dienophiles. Subsequent functionalization steps introduce the methyl and ketone groups, followed by esterification to form the acetate group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-9-oxobicyclo[3.3.1]nonan-2-yl acetate undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methyl-9-oxobicyclo[3.3.1]nonan-2-yl acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-9-oxobicyclo[3.3.1]nonan-2-yl acetate involves its interaction with various molecular targets. The ketone and acetate groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.3.1]nonane: The parent structure without the methyl, ketone, and acetate groups.
9-Oxabicyclo[3.3.1]nonane: A similar structure with an oxygen atom in the ring.
Bicyclo[3.3.1]nonan-2-one: A similar compound with a ketone group but without the acetate ester.
Uniqueness
4-Methyl-9-oxobicyclo[3.3.1]nonan-2-yl acetate is unique due to the combination of its bicyclic structure with the methyl, ketone, and acetate functional groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
105601-56-7 |
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Molecular Formula |
C12H18O3 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
(4-methyl-9-oxo-2-bicyclo[3.3.1]nonanyl) acetate |
InChI |
InChI=1S/C12H18O3/c1-7-6-11(15-8(2)13)10-5-3-4-9(7)12(10)14/h7,9-11H,3-6H2,1-2H3 |
InChI Key |
OVLONENUJOPMAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C2CCCC1C2=O)OC(=O)C |
Origin of Product |
United States |
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